N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of heterocyclic compounds with a sulfamido moiety have been reported, showcasing the potential for antibacterial and antifungal activities (Nunna et al., 2014).
- Studies on the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides through a three-component reaction indicate the structural versatility and potential application of these compounds in materials science (Klimova et al., 2013).
Biological Activities
- The synthesis of novel heterocyclic compounds incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, highlights the potential of these compounds as insecticidal agents (Fadda et al., 2017).
- Research on pyridine derivatives as insecticides against the cowpea aphid, Aphis craccivora Koch, demonstrates the insecticidal potential of these compounds, with some showing a potency fourfold that of acetamiprid insecticide (Bakhite et al., 2014).
- The synthesis and microbial studies of new pyridine derivatives, indicating their antibacterial and antifungal activities, suggest the broad spectrum of biological applications of these compounds (Patel & Agravat, 2007).
Antitumor and Anticancer Activities
- Several studies have synthesized and evaluated the antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating significant inhibitory effects on various cancer cell lines. These findings indicate the potential of these compounds in cancer therapy (Albratty et al., 2017).
properties
IUPAC Name |
N-pyrimidin-2-yl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-13(18-15-16-7-4-8-17-15)11-12-5-1-2-9-19(12)24(21,22)14-6-3-10-23-14/h3-4,6-8,10,12H,1-2,5,9,11H2,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKITBSTPRUITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide |
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